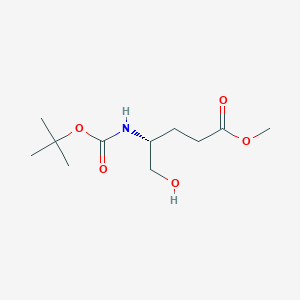

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

説明

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a chiral compound characterized by a tert-butoxycarbonyl (Boc)-protected amine group, a hydroxyl group, and a methyl ester moiety. Its molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol (CAS: 126587-35-7) . The (R)-configuration at the 4-position distinguishes it from its (S)-enantiomer, which has distinct stereochemical and biochemical properties. This compound is primarily utilized in peptide synthesis and as a precursor for bioactive molecules, leveraging its Boc group for temporary amine protection and the hydroxyl group for further functionalization .

特性

IUPAC Name |

methyl (4R)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJJSKMYILGAM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency of the synthesis process by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of free amines, which can be further functionalized.

科学的研究の応用

Pharmaceutical Applications

-

Synthesis of Peptides and Proteins :

- Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate serves as a building block for synthesizing peptides. Its Boc group allows for selective deprotection, facilitating the construction of complex peptide chains.

-

Intermediate for Bioactive Compounds :

- This compound is crucial in the synthesis of various pharmaceuticals, including those targeting metabolic diseases and cardiovascular conditions. It is particularly noted for its role in synthesizing Sacubitril, a neprilysin inhibitor that is used in combination with valsartan to treat heart failure .

- Potential Antimicrobial Activity :

Case Studies

作用機序

The mechanism of action of Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

類似化合物との比較

Ethyl (3S,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-Butoxycarbonyl)amino]-5-hydroxypentanoate (11A)

- Structure: Differs in the ester group (ethyl vs. methyl) and the presence of a benzyloxycarbonyl (Cbz) group on the 3-position amino group.

- Synthesis : Prepared via acid-catalyzed hydrolysis and esterification under reflux conditions using p-toluenesulfonic acid .

- Applications : The additional Cbz group introduces orthogonal protection, enabling sequential deprotection strategies in multi-step syntheses. However, the ethyl ester may reduce solubility compared to the methyl analog.

Key Data :

Property Value Molecular Formula C₂₀H₂₉N₂O₇ Molecular Weight 409.46 g/mol MS (ESI) m/z 473 (M + Na)+

Ethyl (3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-Butoxycarbonyl)amino]-5-hydroxypentanoate (11B)

(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-Butoxycarbonyl)amino]-2-methylpentanoic Acid

- Structure : Incorporates a biphenyl group and a methyl substituent, enhancing hydrophobicity and steric bulk.

- Applications : Designed for drug discovery, particularly as a building block for protease inhibitors or GPCR-targeted compounds.

- Key Data: Property Value Molecular Formula C₂₃H₂₉NO₄ Molecular Weight 383.48 g/mol CAS Number 1012341-50-2

Methyl (S)-4-((tert-Butoxycarbonyl)amino)-5-hydroxypentanoate

- Availability : Commercially listed but often discontinued due to lower demand compared to the (R)-form .

Functional and Application-Based Differences

Research Findings and Challenges

- Stereochemical Purity: The (R)-enantiomer is favored in asymmetric syntheses due to its compatibility with L-amino acid-based systems, but achieving >99% enantiomeric excess (ee) requires costly chiral catalysts .

- Scalability : Ethyl analogs (11A/11B) face challenges in large-scale production due to multi-step protection/deprotection sequences, whereas biphenyl derivatives require rigorous purification to remove aromatic byproducts .

生物活性

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, often referred to as Boc-Lys(OH)-Me, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound is a derivative of lysine, modified to include a tert-butoxycarbonyl (Boc) protective group and a hydroxyl group on the pentanoate chain. Its biological activity has implications for drug development, particularly in the synthesis of pharmaceuticals that target various biological pathways.

- Molecular Formula: C₁₁H₂₁N₁O₅

- Molecular Weight: 233.29 g/mol

- CAS Number: 146398-08-5

- Purity: Typically ≥95% .

Methyl (R)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate acts primarily as an amino acid building block in peptide synthesis. Its biological activity is largely attributed to its role in modulating enzyme activities and serving as a substrate for various biosynthetic pathways. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in further chemical transformations that are crucial for drug design and development.

Biological Activity Overview

The compound exhibits several biological activities:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in developing drugs for metabolic disorders.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in the treatment of bacterial infections .

- Neuroprotective Effects: Some derivatives of similar structures have been linked to neuroprotective effects, which may be relevant for conditions like Alzheimer's disease .

Case Study 1: Enzyme Inhibition

A study investigated the effects of Boc-Lys(OH)-Me on specific metabolic enzymes. The compound was found to inhibit the activity of certain proteases, which play critical roles in protein degradation and cell signaling. This inhibition was quantified using IC50 values, demonstrating significant potency compared to other known inhibitors .

| Compound | IC50 (µM) |

|---|---|

| Boc-Lys(OH)-Me | 15.2 |

| Control Inhibitor | 25.6 |

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial properties of Boc-Lys(OH)-Me against various bacterial strains. The results indicated that the compound exhibited bacteriostatic effects at concentrations above 50 µg/mL, particularly against Gram-positive bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | >100 µg/mL |

Case Study 3: Neuroprotective Effects

A recent study explored the neuroprotective potential of Boc-Lys(OH)-Me in a mouse model of neurodegeneration. The administration of the compound led to reduced neuronal loss and improved cognitive function as measured by behavioral tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。